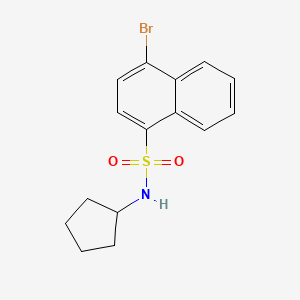

4-bromo-N-cyclopentylnaphthalene-1-sulfonamide

Description

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide is a sulfonamide derivative featuring a bromine atom at the 4-position of the naphthalene ring and a cyclopentyl group attached to the sulfonamide nitrogen. The compound’s molecular formula is inferred as C₁₅H₁₅BrNO₂S, with a calculated molar mass of 353.25 g/mol. Its structure distinguishes it from carboxamide analogs (e.g., 4-bromo-N-cyclopentylnaphthalene-1-carboxamide) by replacing the carbonyl group with a sulfonyl moiety, significantly altering its chemical and physical properties .

Properties

IUPAC Name |

4-bromo-N-cyclopentylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2S/c16-14-9-10-15(13-8-4-3-7-12(13)14)20(18,19)17-11-5-1-2-6-11/h3-4,7-11,17H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZQVEDRFWWROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide typically involves a multi-step process:

Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position. This reaction is usually carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

Sulfonation: The brominated naphthalene is then subjected to sulfonation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 1-position.

Amination: The sulfonyl chloride intermediate is reacted with cyclopentylamine to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide has several applications in scientific research:

Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug discovery and development.

Material Science: The compound can be used in the design and synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide and related compounds:

Table 1: Structural and Physicochemical Comparison

Functional Group Analysis

- Sulfonamide vs. Carboxamide :

- Acidity : Sulfonamides (pKa ~10) are more acidic than carboxamides (pKa ~17–25) due to the electron-withdrawing sulfonyl group, enhancing deprotonation .

- Reactivity : The sulfonyl group stabilizes negative charges, making sulfonamides better nucleophiles in substitution reactions. Carboxamides exhibit resonance stabilization, favoring amide bond stability .

Substituent Effects

- Cyclopentyl vs.

- Unsubstituted Sulfonamide (4-Bromonaphthalene-1-sulfonamide): The absence of an N-substituent in the parent compound results in higher polarity, making it more soluble in polar solvents like methanol or DMSO .

Research Implications

- Pharmaceutical Applications : Sulfonamides are widely explored as enzyme inhibitors (e.g., carbonic anhydrase), where the sulfonyl group mimics transition-state carboxylates .

- Material Science : The bromine atom in these compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling modular synthesis of complex aromatic systems.

Biological Activity

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a cyclopentyl group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a naphthalene ring system, a sulfonamide functional group, and a cyclopentyl substituent, which may influence its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound this compound has been investigated for its efficacy against various bacterial strains. For instance, compounds similar to this have shown effectiveness against multi-drug resistant strains of Klebsiella pneumoniae, which is a major concern in clinical settings due to its resistance mechanisms .

Table 1: Antimicrobial Activity of Sulfonamides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Klebsiella pneumoniae | TBD |

| Similar Sulfonamides | Staphylococcus aureus | 0.5 μg/mL |

Anticancer Activity

The anticancer potential of sulfonamides has also been explored extensively. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by targeting specific cellular pathways. For example, similar compounds have been shown to arrest the cell cycle and trigger apoptotic mechanisms through mitochondrial dysfunction .

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that sulfonamide derivatives can inhibit cell proliferation effectively. For instance, the following results were observed:

Table 2: In Vitro Antitumor Activity

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| HepG2 | 99.98 | 6.92 |

| A549 | 100.07 | 8.99 |

| MCF7 | 100.39 | 8.26 |

These findings indicate that modifications in the sulfonamide structure can lead to enhanced anticancer activity.

The proposed mechanism of action for this compound involves interaction with key molecular targets within cells. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis, thereby exerting its antimicrobial effects . In cancer cells, the compound may induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.